molecular formula C16H29NO4 B8112736 Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate

Cat. No.: B8112736
M. Wt: 299.41 g/mol
InChI Key: VPSFIXOZGYVJPL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H29NO4 and a molecular weight of 299.41 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in pharmaceutical research .

Properties

IUPAC Name

tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-7-20-13(18)16(5,6)12-8-10-17(11-9-12)14(19)21-15(2,3)4/h12H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSFIXOZGYVJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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